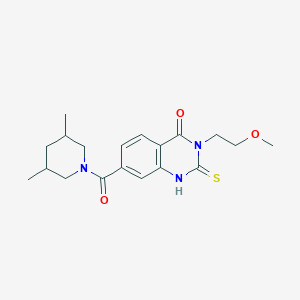

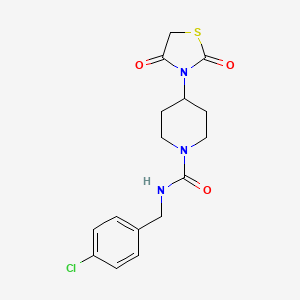

![molecular formula C19H19N3O3S2 B2932622 4-methyl-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 692746-06-8](/img/structure/B2932622.png)

4-methyl-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-methyl-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a benzothiazole ring, and an amide group . The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry .

Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the coupling of appropriate precursors, followed by functionalization of preformed rings .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and the stereochemistry of its atoms. The pyrrolidine ring, due to its sp3 hybridization, contributes to the three-dimensional structure of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the amide group might participate in hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For instance, the presence of the pyrrolidine ring might influence its solubility and stability .Scientific Research Applications

Synthesis and Chemical Applications

Novel Heterocyclic Derivatives Synthesis Research demonstrates the synthesis of new 1,2,3,4-tetrahydropyrimidine-2-thione and their derivatives, showcasing the versatility of related chemical structures in generating novel compounds with potential applications in medicinal chemistry and material science (Fadda et al., 2013).

Advanced Organic Synthesis Techniques The synthesis of thiophenylhydrazonoacetates and their reactivity towards a variety of nitrogen nucleophiles highlights advanced techniques in organic synthesis, leading to the generation of complex heterocyclic compounds with potential pharmacological activities (Mohareb et al., 2004).

Biological and Pharmacological Research

Anticancer Compound Development A study on the synthesis of substituted N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl) benzamide/benzenesulfonamide showcases the exploration of novel compounds as anticancer agents, reflecting the chemical's potential in drug development and therapy (Farah et al., 2011).

Novel Antiviral Agents Research into 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines as inhibitors of human rhinovirus suggests potential applications in developing new antiviral drugs, illustrating the chemical's role in addressing viral infections (Hamdouchi et al., 1999).

Polyimide Synthesis for Material Science The synthesis of novel polyimides derived from aromatic dianhydride and diamines, incorporating pyridine moieties, underscores the application in material science, particularly in creating materials with unique thermal and mechanical properties (Wang et al., 2006).

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing the pyrrolidine ring, have been found to interact with various targets, including rorγt and pregnane x receptor (pxr) . These targets play crucial roles in human diseases, with RORγt involved in inflammation and autoimmunity, and PXR in the detoxification and clearance of foreign toxic substances from the body .

Mode of Action

The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

Biochemical Pathways

For instance, compounds with the pyrrolidine ring have been associated with pathways related to inflammation and detoxification .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules, such as nitrogen in the pyrrolidine ring, is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with similar structures have been found to exhibit various biological activities, such as anti-inflammatory and analgesic activities .

Action Environment

The spatial orientation of substituents in compounds with the pyrrolidine ring can lead to a different biological profile of drug candidates, potentially influenced by environmental factors .

properties

IUPAC Name |

4-methyl-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S2/c1-13-4-6-14(7-5-13)18(23)21-19-20-16-9-8-15(12-17(16)26-19)27(24,25)22-10-2-3-11-22/h4-9,12H,2-3,10-11H2,1H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUKMCLWGRTETO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2932539.png)

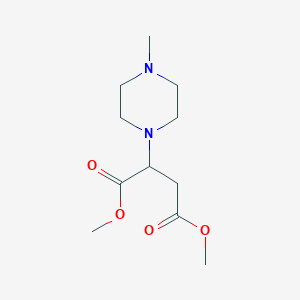

![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2932540.png)

![4-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2932544.png)

![2-chloro-N-[cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]pyridine-4-carboxamide](/img/structure/B2932545.png)

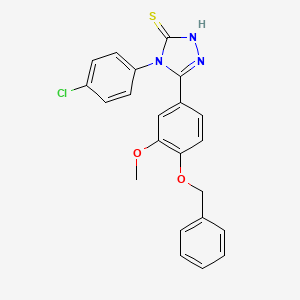

![2-((2-(4-Ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-1-(p-tolyl)ethanone](/img/structure/B2932546.png)

![2-(3-Methylphenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2932550.png)

![Methyl (1-{[(morpholin-4-ylcarbonyl)amino]methyl}cyclohexyl)acetate](/img/structure/B2932552.png)

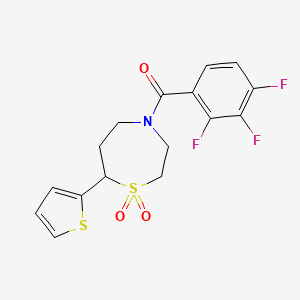

![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2932561.png)